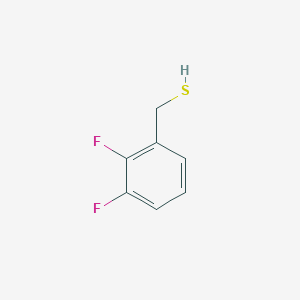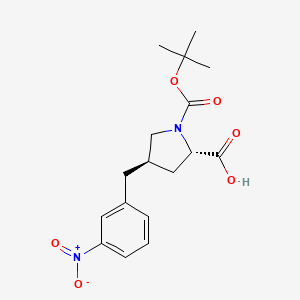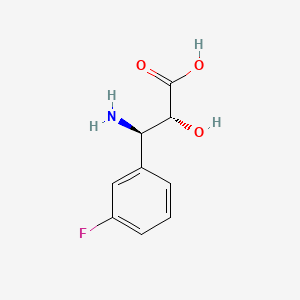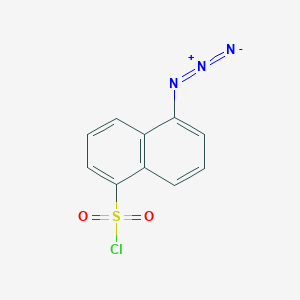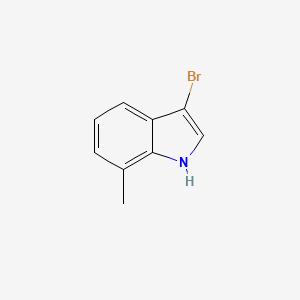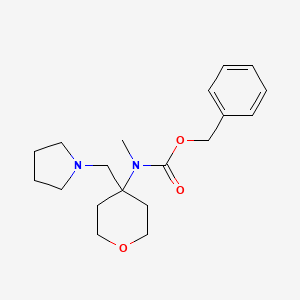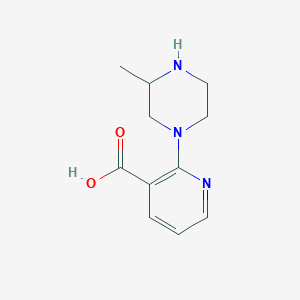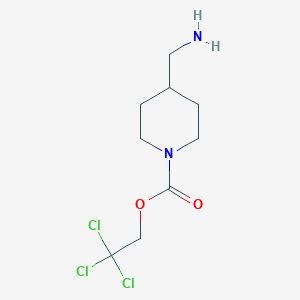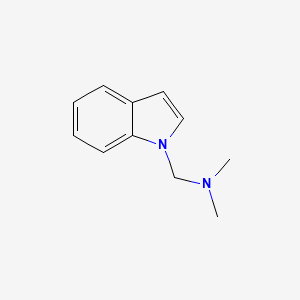
N-(Dimethylaminomethyl)-indole
Vue d'ensemble
Description
- N-(Dimethylaminomethyl)-indole is a chemical compound with the following structure: .
- It contains an indole ring (a bicyclic aromatic system) with a dimethylaminomethyl group attached to one of its carbon atoms.
Synthesis Analysis
- The synthesis of N-(Dimethylaminomethyl)-indole involves the reaction of an indole derivative with a dimethylamine source.
- Specific synthetic methods and conditions can vary, but typical approaches include reductive amination or direct alkylation of indole with dimethylamine.
Molecular Structure Analysis
- The molecular formula is C11H14N2 .
- The indole ring provides aromaticity, while the dimethylaminomethyl group introduces basicity and solubility properties.
Chemical Reactions Analysis
- N-(Dimethylaminomethyl)-indole can undergo various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the specific compound.
- Solubility : Soluble in polar solvents due to the dimethylaminomethyl group.
- Stability : Stable under normal conditions.
Applications De Recherche Scientifique
-
Application in Polymer Science
- Summary of the Application : N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) are used to synthesize a series of amphiphilic hydrogels .
- Methods of Application : The synthesis of DMAM/AA hydrogel uses N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator . The influence of pH, time, temperature, and salinity of water on the swelling behavior of the hydrogels is investigated .
- Results or Outcomes : The swelling results revealed that the hydrogel swelling reduced as a content of AA . Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio and the maximum extent (5150%) was reached at pH 14 for sample AHD3 containing 25% AA .
-
Application in Organic Chemistry
- Summary of the Application : N,N-dimethylenamino ketones have high synthetic applications in the preparation of acyclic and carbocyclic compounds as well as a broad range of heterocyclic and fused heterocyclic derivatives .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
-
Application in Polymer Research
- Summary of the Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have been shown to have a peculiar nature .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : Such processes cannot be adequately described using the comonomer reactivity ratios .
-
Application in Organic & Biomolecular Chemistry
- Summary of the Application : N-[(Dialkylamino)methyl]acrylamide and methacrylamide analogues are valuable monomeric precursors to smart polymers, with dual functionalities of temperature and pH-responsiveness .
- Methods of Application : The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers is provided by the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
-
Application in Polymer Research
- Summary of the Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : Such processes cannot be adequately described using the comonomer reactivity ratios .
-
Application in Organic & Biomolecular Chemistry
- Summary of the Application : N-[(Dialkylamino)methyl]acrylamide and methacrylamide analogues are valuable monomeric precursors to smart polymers, with dual functionalities of temperature and pH-responsiveness .
- Methods of Application : The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers is provided by the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
Safety And Hazards
Orientations Futures
- Investigate potential applications in drug development, catalysis, or materials science.
- Explore modifications to enhance specific properties (e.g., bioactivity, stability, or solubility).
Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details. 🌟
Propriétés
IUPAC Name |
1-indol-1-yl-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPWIJIKJBRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402136 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dimethylaminomethyl)-indole | |
CAS RN |
5379-79-3 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

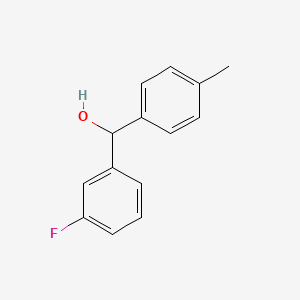
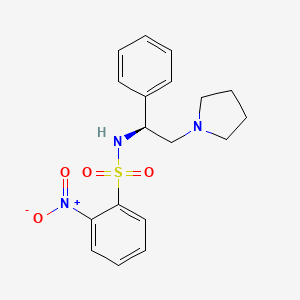
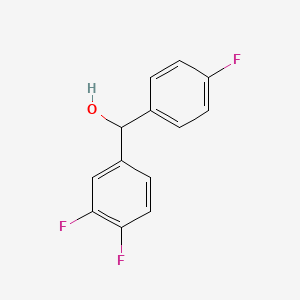
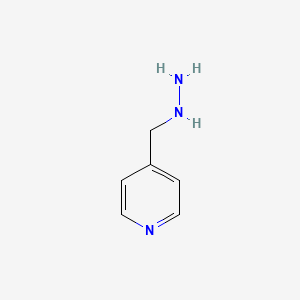
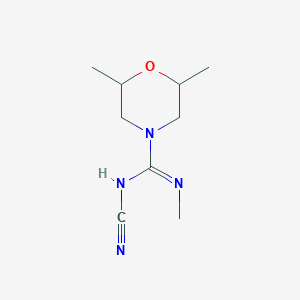
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)
